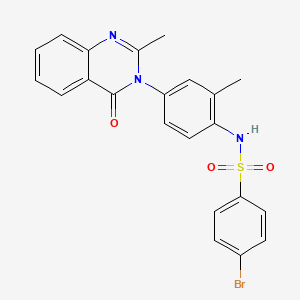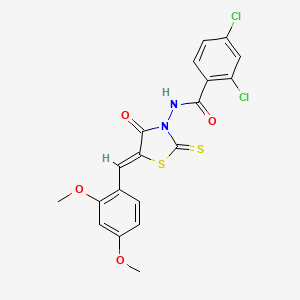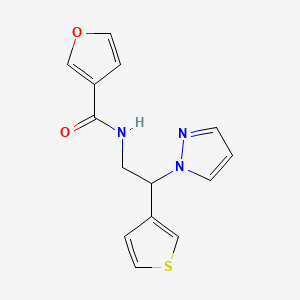
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an intriguing compound with a unique structure that includes both a bromine atom and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves the multi-step reaction of a bromo-substituted benzene derivative with a quinazolinone derivative. A common synthetic route includes the use of palladium-catalyzed coupling reactions, which are renowned for their efficiency in forming carbon-nitrogen bonds.
Industrial Production Methods: On an industrial scale, this compound is produced using automated synthesis platforms that ensure precise control over reaction conditions. High-throughput screening methods optimize yield and purity, using solvents like dimethylformamide or toluene and catalysts such as palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions: This compound participates in a variety of chemical reactions, such as:
Oxidation: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The quinazolinone moiety may undergo reduction to yield its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Most reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products: From these reactions, one can obtain a range of derivatives including sulfonic acids, dihydroquinazolines, and other substituted phenyl derivatives, each having unique properties and applications.
Applications De Recherche Scientifique
This compound has extensive applications across various scientific domains:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, owing to its reactivity.
Biology: The sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: This compound has potential as a pharmaceutical agent due to its ability to inhibit certain enzymes linked to disease pathways.
Industry: It is used in the manufacture of specialty chemicals and advanced materials, such as high-performance polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves:
Molecular Targets: It targets specific enzymes or receptors, modulating their activity and thereby influencing biological pathways.
Pathways Involved: Common pathways include enzyme inhibition, protein binding, and interactions with cellular membranes, which contribute to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds with structural similarities include other sulfonamides and quinazolinone derivatives, such as:
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Uniqueness: The presence of the bromine atom in 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide distinguishes it from its analogs. This feature enhances its reactivity and allows for further functionalization, making it a versatile compound in synthetic chemistry.
That's a deep dive into this compound
Propriétés
IUPAC Name |
4-bromo-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOBDNZATXMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2495601.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)


![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
